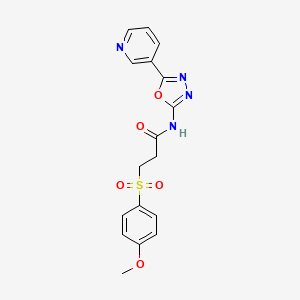

3-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

3-((4-Methoxyphenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and a propanamide chain linked via a sulfonyl group to a 4-methoxyphenyl moiety.

Key structural features include:

- 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, enhancing interactions with biological targets .

- Pyridin-3-yl substitution: Aromatic nitrogen-containing group that may contribute to π-π stacking interactions or metal coordination in enzymatic binding sites .

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-25-13-4-6-14(7-5-13)27(23,24)10-8-15(22)19-17-21-20-16(26-17)12-3-2-9-18-11-12/h2-7,9,11H,8,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVYPKFOPCENQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((4-methoxyphenyl)sulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)propanamide (CAS Number: 923131-60-6) has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure incorporating a sulfonamide group, a pyridine moiety, and an oxadiazole ring. Its molecular weight is approximately 388.4 g/mol, which is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, compounds structurally related to This compound have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that similar oxadiazole derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines, indicating strong antiproliferative effects .

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibitory properties. Compounds with similar structures have been reported to inhibit carbonic anhydrase (CA) and other enzymes involved in cancer metabolism. The presence of the pyridine ring enhances the binding affinity to these enzymes, suggesting that This compound may also exhibit enzyme inhibition .

Antimicrobial Activity

Preliminary studies have indicated that compounds containing the oxadiazole and sulfonamide moieties possess antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways . The specific activity of this compound against different microbial strains remains an area for further investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like This compound . The following points summarize key findings from SAR studies:

- Sulfonamide Group : Enhances antibacterial and anticancer activities.

- Pyridine Ring : Contributes to increased enzyme binding affinity.

- Oxadiazole Moiety : Plays a significant role in cytotoxicity against cancer cells.

Case Studies

Several case studies have been conducted on related compounds:

- Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity. One derivative exhibited an IC50 value comparable to doxorubicin against breast cancer cells .

- Sulfonamide Compounds : Studies on sulfonamide derivatives revealed their potential as effective carbonic anhydrase inhibitors, with implications for cancer treatment strategies .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated the compound's potential as an antifungal agent. Research involving the synthesis of novel derivatives based on the pyridine-3-sulfonamide scaffold has shown that these compounds exhibit significant antifungal activity against various strains of Candida, including Candida albicans and Rhodotorula mucilaginosa. For instance, a study reported that certain derivatives had Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL, outperforming traditional antifungal agents like fluconazole .

Table 1: Antifungal Activity of Pyridine-Based Compounds

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| Compound A | ≤ 25 | Candida albicans |

| Compound B | ≤ 30 | Rhodotorula mucilaginosa |

| Fluconazole | > 50 | Candida spp. |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives containing the oxadiazole ring display promising anticancer activity against various cancer cell lines. For example, some synthesized derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

Table 2: Anticancer Activity of Synthesized Derivatives

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound C | 10.84 | MCF-7 |

| Compound D | 20.12 | HeLa |

| Doxorubicin | 0.92 | MCF-7 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites within fungal enzymes and cancer-related proteins, potentially inhibiting their function . This computational approach provides valuable insights into optimizing the structure for enhanced efficacy.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations:

Substituent Impact on Melting Points :

- Piperidinyl-substituted analogs (e.g., 8m ) exhibit lower melting points (~108–110°C) compared to aryl-substituted derivatives like 8i (142–144°C), likely due to reduced crystallinity from flexible aliphatic chains .

- Chlorophenyl-substituted compounds (e.g., 7k ) show even lower melting points (66–68°C), possibly due to increased hydrophobic character .

Electronic and Steric Effects :

- The 4-methoxyphenylsulfonyl group (electron-donating methoxy) in the target compound contrasts with the 4-chlorophenylsulfonyl group (electron-withdrawing chloro) in 7k , which may alter electrophilicity and binding kinetics .

- Pyridin-3-yl vs. pyridin-4-yl substitution (as in ) could influence spatial orientation in target binding pockets due to differences in nitrogen positioning.

Bioactivity Trends: Compounds like 7k–q were synthesized for Alzheimer’s disease research, with structural modifications (e.g., chloro vs. methoxy groups) aimed at optimizing cholinesterase inhibition or reducing cytotoxicity .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Key Observations:

- IR Spectra : All analogs show characteristic peaks for amide (N–H, C=O) and sulfonyl (S=O) groups, confirming core structural integrity .

- ¹H-NMR : Pyridin-3-yl substitution (hypothetically) would display distinct aromatic proton shifts compared to pyridin-4-yl (e.g., 8m vs. ).

- HRMS : High-resolution mass spectrometry data validate molecular formulas, with deviations <0.1% in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.